Ethyl 2-[(hydrazinylmethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride
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Overview
Description
Ethyl 2-[(hydrazinylmethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is a heterocyclic compound containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(hydrazinylmethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the reaction mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(hydrazinylmethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives .
Scientific Research Applications
Ethyl 2-[(hydrazinylmethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(hydrazinylmethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-Aminothiazole
- Thiazole-4-carboxylate
- Hydrazinylmethylidene derivatives
Uniqueness
Ethyl 2-[(hydrazinylmethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13ClN4O2S |
---|---|
Molecular Weight |
264.73 g/mol |
IUPAC Name |
ethyl 2-(hydrazinylmethylideneamino)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H12N4O2S.ClH/c1-3-14-7(13)6-5(2)12-8(15-6)10-4-11-9;/h4H,3,9H2,1-2H3,(H,10,11,12);1H |
InChI Key |
JCLRYLAYRTYSLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N=CNN)C.Cl |
Origin of Product |
United States |
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